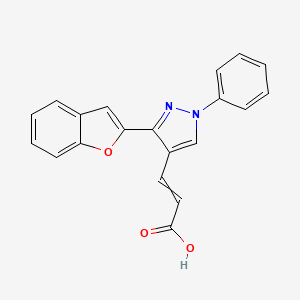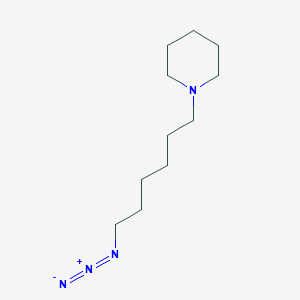![molecular formula C15H18F3N3O2S B13721897 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a synthetic organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a hydroxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Thiazolopyridine Core: : The thiazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
-
Attachment of the Piperidine Ring: : The piperidine ring can be attached through a nucleophilic substitution reaction involving a suitable piperidine derivative and the thiazolopyridine intermediate.
-
Addition of the Hydroxypropyl Side Chain: : The hydroxypropyl side chain can be introduced through an alkylation reaction using a hydroxypropyl halide and the piperidine-thiazolopyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
-
Oxidation: : The hydroxypropyl side chain can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted piperidine derivatives
科学的研究の応用
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperidine ring and hydroxypropyl side chain contribute to its binding affinity to target proteins, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-methylthiazolo-[4,5-b]-pyridin-5(4H)-one
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-chlorothiazolo-[4,5-b]-pyridin-5(4H)-one
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-bromothiazolo-[4,5-b]-pyridin-5(4H)-one
Uniqueness
The presence of the trifluoromethyl group in 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity. Additionally, the combination of the piperidine ring and hydroxypropyl side chain contributes to its unique chemical and biological properties.
特性
分子式 |
C15H18F3N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
6-(3-hydroxypropyl)-2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)10-9(5-4-8-22)13(23)19-12-11(10)24-14(20-12)21-6-2-1-3-7-21/h22H,1-8H2,(H,19,23) |
InChIキー |
IELUGJYJEUCWDX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=C(C(=O)N3)CCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


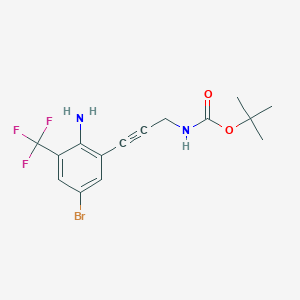
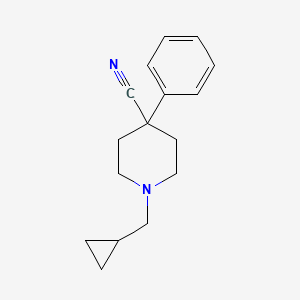
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
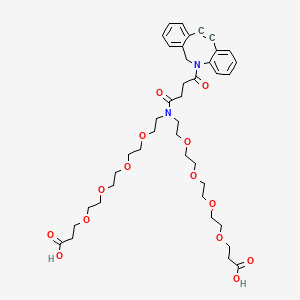
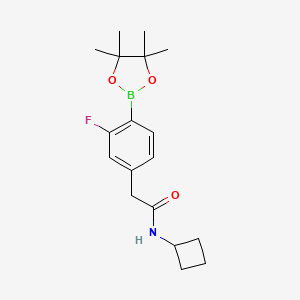
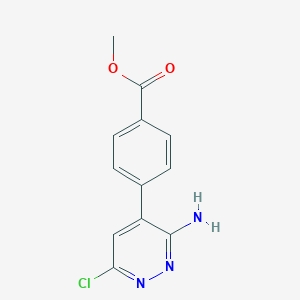
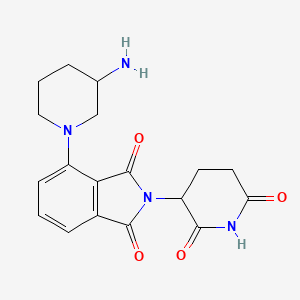
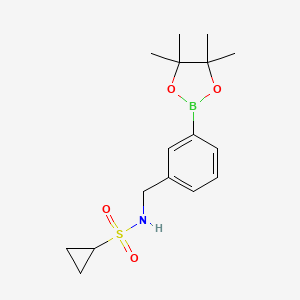


![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
